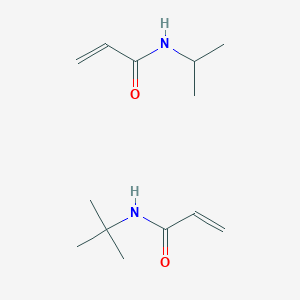

Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer

描述

Poly(N-isopropylacrylamide-N-tert-butylacrylamide), also known as P(NIPAM-co-NtBAM), is a thermoresponsive copolymer . It is synthesized by surfactant-free emulsion polymerization using N,N′-methylenebis(acrylamide) (BIS) as a cross-linker . This copolymer exhibits a reversible hydrophilic/hydrophobic phase transition in response to temperature .

Synthesis Analysis

The synthesis of P(NIPAM-co-NtBAM) involves free-radical polymerization of N-isopropylacrylamide (NIPAAm) and N-tert-butylacrylamide (NtBA) monomers . The poly(ethylene glycol) (PEG) with molecular weights of 400, 4000, and 6000 g·mol-1 is used as the porogen .Molecular Structure Analysis

The molecular structure of P(NIPAM-co-NtBAM) is characterized by 1H NMR spectroscopy . The copolymer composition is calculated based on the NMR spectrum .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of P(NIPAM-co-NtBAM) include free-radical polymerization of NIPAAm and NtBA monomers .Physical And Chemical Properties Analysis

P(NIPAM-co-NtBAM) exhibits unique physical and chemical properties. It has a lower critical solution temperature (LCST) and shows a reversible hydrophilic/hydrophobic phase transition in response to temperature . The equilibrium swelling capacity, swelling/deswelling kinetics, and diffusion parameters of the hydrogels prepared from this copolymer have been systematically evaluated .科学研究应用

Biomolecule Separation : This copolymer has been used in creating brush surfaces for effectively separating basic biomolecules, such as catecholamine derivatives and angiotensin peptides. These surfaces work by modulating electrostatic and hydrophobic interactions (Nagase et al., 2010).

Cell Capture and Release : The copolymer facilitates label-free and non-invasive detection of cell capture and release, which is particularly valuable in biology and medicine (García-Hernando et al., 2021).

Gel Extraction of Macromolecules : It is utilized for gel extraction of macromolecules, exploiting solute exclusion by the gel network (Jin et al., 1995).

Biomedical and Pharmaceutical Applications : The copolymer finds use in various applications such as biomedical devices, pharmaceuticals, and biomaterials (Gibbons et al., 2006).

Enhancing Biotechnology and Nanotechnology Applications : Introducing ionic liquids into this copolymer offers a range of lower critical solution temperature (LCST) behaviors, enhancing applications in biotechnology and nanotechnology (Jain et al., 2015).

Cell Adhesion and Growth : Increasing the content of N-tert-butylacrylamide (NtBA) in the copolymer improves cell adhesion and growth, depending on the cell line (Rochev et al., 2004).

Thermo-responsive Thermoplastics and Biomedical Applications : It has potential applications in creating thermo-responsive thermoplastics and biomedical applications (Feng et al., 2014).

Tuning Mechanical Properties of Hydrogels : The copolymer nanoparticles can be used as additives to tune the mechanical properties of hydrogels through covalent cross-linking (He et al., 2021).

未来方向

属性

IUPAC Name |

N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C6H11NO/c1-5-6(9)8-7(2,3)4;1-4-6(8)7-5(2)3/h5H,1H2,2-4H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHHDDQALLLOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=C.CC(C)(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102667-59-4 | |

| Record name | 2-Propenamide, N-(1,1-dimethylethyl)-, polymer with N-(1-methylethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102667-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20145442 | |

| Record name | Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide | |

CAS RN |

102667-59-4 | |

| Record name | Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

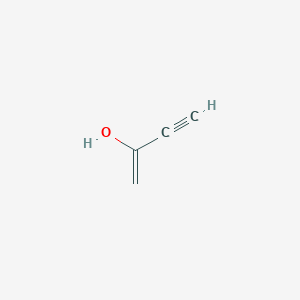

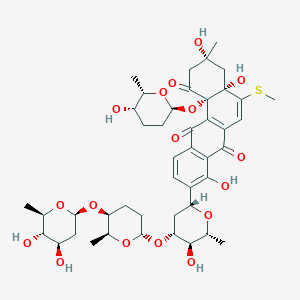

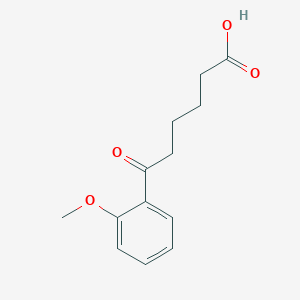

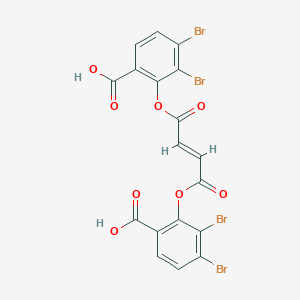

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

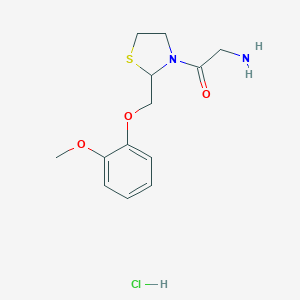

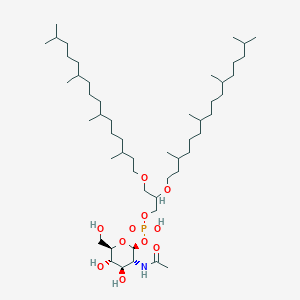

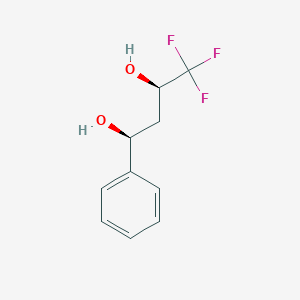

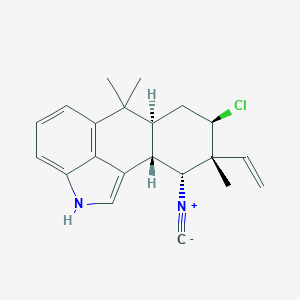

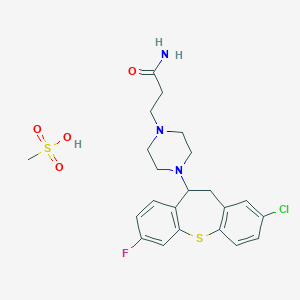

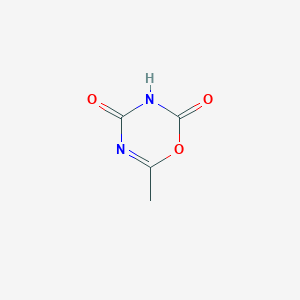

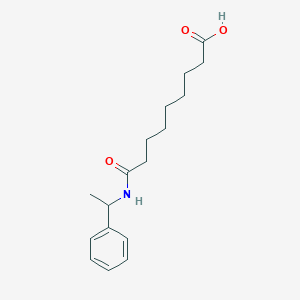

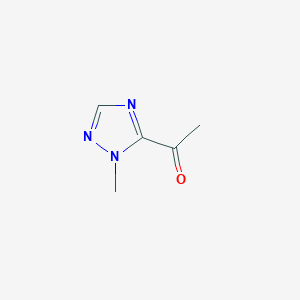

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)